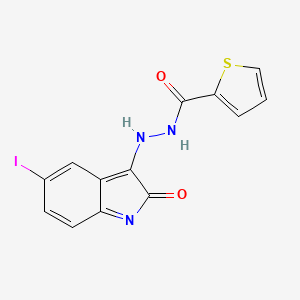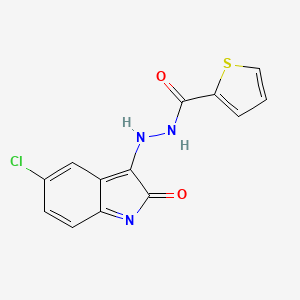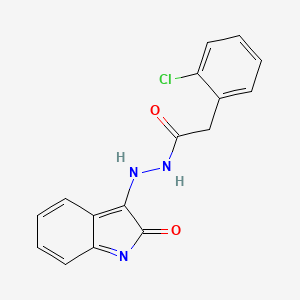![molecular formula C18H15NO4 B7827836 2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827836.png)
2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] with [reagents].
Step 3: Final product formation via [reaction type] with [catalysts] under [temperature and pressure conditions].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: for controlled reactions.
Continuous monitoring: of reaction parameters.
Purification techniques: such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized products].
Reduction: Reduced by [reducing agents] to yield [reduced products].
Substitution: Participates in substitution reactions with [reagents] to form [substituted products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent], [solvent], [temperature].
Reduction: [Reducing agent], [solvent], [temperature].
Substitution: [Substituting agent], [catalyst], [solvent].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].
Scientific Research Applications
Compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: or enzymes, leading to [specific biological effects].
Modulation of signaling pathways: , resulting in [specific cellular responses].
Inhibition or activation: of [specific enzymes or proteins], affecting [biological processes].
Comparison with Similar Compounds
Compound “2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares [specific structural features] but differs in [specific properties].
Compound B: Exhibits [similar biological activities] but has [different chemical structure].
Compound C: Used in [similar applications] but with [different efficacy or safety profile].
By comparing these compounds, researchers can better understand the unique attributes and potential advantages of compound “this compound”.
Properties
IUPAC Name |
2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-16(23-2)15(9-11)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVPYBIMALUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)


![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7827782.png)

![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827814.png)
![2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827819.png)
![2-[[(2-methylquinolin-4-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827820.png)
![2-[(4-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7827822.png)
![5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7827829.png)
![2-[1-[(2-methylquinolin-4-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827837.png)
